molecular formula C21H13ClFNO4 B2499774 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 886151-43-5

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2499774
CAS No.: 886151-43-5
M. Wt: 397.79
InChI Key: LLBHVPKEKZKFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic chemical compound designed for research purposes. Its structure incorporates a xanthone core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Scientific literature indicates that xanthone derivatives are frequently investigated for their antiproliferative properties against various cancer cell lines . The planar tricyclic xanthone moiety can serve as a potential DNA intercalator, a mechanism employed by some chemotherapeutic agents to inhibit uncontrolled cell growth . The specific molecular architecture of this compound, which combines the xanthone system with a 2-(2-fluorophenoxy)acetamide group, suggests it may be of significant interest in early-stage drug discovery research. It can be utilized in biochemical assays to study mechanisms of cell proliferation and to evaluate potency against a panel of tumor cell lines, such as breast cancer (e.g., MDA-MB-231, T-47D) or neuroblastoma (SK-N-MC), using standardized methods like the MTT colorimetric assay . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO4/c22-15-5-3-4-14-20(26)13-9-8-12(10-18(13)28-21(14)15)24-19(25)11-27-17-7-2-1-6-16(17)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHVPKEKZKFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the common synthetic routes for N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the xanthenone core followed by coupling with the fluorophenoxy acetamide moiety. Key steps include:

  • Chlorination at the 5-position of the xanthenone using agents like POCl₃ or N-chlorosuccinimide.
  • Amide bond formation via coupling of the chlorinated xanthenone with 2-(2-fluorophenoxy)acetic acid using carbodiimide catalysts (e.g., EDC/HOBt) .
  • Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (solvent, temperature, and catalyst choice) are critical for yield optimization .

Q. Which spectroscopic techniques are employed for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substitution patterns, particularly the chloro and fluorophenoxy groups .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the xanthenone and amide bonds) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .

Q. What initial biological assays are used to screen this compound’s activity?

  • Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity .
  • Cellular viability assays (MTT or ATP-based) for cytotoxicity profiling .
  • Fluorescence-based imaging to evaluate potential as a probe, leveraging the xanthene core’s photophysical properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst screening : Testing alternative coupling agents (e.g., DCC vs. EDC) to reduce side reactions .
  • Temperature control : Lower temperatures (~0–5°C) during amide coupling minimize decomposition .
  • Real-time monitoring : Use TLC or inline IR to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-response profiling : Clarify whether observed discrepancies arise from concentration-dependent effects .
  • Target specificity assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target vs. off-target interactions .
  • Structural analogs comparison : Test derivatives (e.g., chloro vs. fluoro substituents) to isolate substituent-specific effects .

Q. How does the fluorophenoxy group influence the compound’s pharmacokinetics and target binding?

  • Lipophilicity enhancement : The fluorine atom increases logP, improving membrane permeability (measured via PAMPA assays) .
  • Electron-withdrawing effects : Stabilizes the acetamide bond against hydrolysis, enhancing metabolic stability (confirmed via HPLC stability studies) .
  • Receptor interactions : Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions with target proteins (validated via molecular docking simulations) .

Q. What computational methods are used to predict binding modes and structure-activity relationships (SAR)?

  • Molecular dynamics simulations model conformational flexibility and binding pocket interactions .
  • QSAR models correlate substituent electronic parameters (Hammett constants) with biological activity .
  • Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity sites .

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) .
  • Crystallographic challenges : For X-ray studies, co-crystallization with target proteins may require heavy-atom derivatives (e.g., selenomethionine incorporation) .
  • Batch variability mitigation : Standardize synthetic protocols (e.g., strict anhydrous conditions) and characterize intermediates rigorously .

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